3-Hydroxydesloratadine b-D-glucuronide

Species-Specific Metabolism Humanized Mouse Model Pharmacokinetic Modeling

3-Hydroxydesloratadine b-D-glucuronide (CAS 774538-89-5) is the primary O-glucuronide conjugate of 3-hydroxydesloratadine, which itself is the major active metabolite of the second-generation antihistamine desloratadine. It is classified as a phase II drug metabolite, characterized by the attachment of a β-D-glucuronic acid moiety to the 3-hydroxy position of 3-hydroxydesloratadine, a modification that significantly increases its aqueous solubility and facilitates its renal elimination.

Molecular Formula C₂₅H₂₇ClN₂O₇
Molecular Weight 502.94
CAS No. 774538-89-5
Cat. No. B1140694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxydesloratadine b-D-glucuronide
CAS774538-89-5
Synonyms8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-3-yl β-D-Glucopyranosiduronic Acid;  M13 Metabolite; 
Molecular FormulaC₂₅H₂₇ClN₂O₇
Molecular Weight502.94
Structural Identifiers
SMILESC1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxydesloratadine b-D-glucuronide (CAS 774538-89-5): A Definitive Analytical Reference Standard for Desloratadine Metabolic Profiling


3-Hydroxydesloratadine b-D-glucuronide (CAS 774538-89-5) is the primary O-glucuronide conjugate of 3-hydroxydesloratadine, which itself is the major active metabolite of the second-generation antihistamine desloratadine. It is classified as a phase II drug metabolite, characterized by the attachment of a β-D-glucuronic acid moiety to the 3-hydroxy position of 3-hydroxydesloratadine, a modification that significantly increases its aqueous solubility and facilitates its renal elimination [1]. As a highly purified reference standard (typical purity >95%), this compound is indispensable for the development, validation, and execution of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to accurately quantify desloratadine metabolism in pharmacokinetic (PK), drug-drug interaction (DDI), and bioequivalence studies [2].

LC-MS/MS method development for desloratadine metabolite quantification
Human pharmacokinetic and DDI study support via major circulating metabolite
Humanized mouse model ADME validation and translational profiling

The Critical Flaw in Generic Substitution: Why Analytical Substitution with 3-Hydroxydesloratadine (Aglycone) or Other Desloratadine Metabolites Compromises Data Integrity


Direct substitution of 3-Hydroxydesloratadine b-D-glucuronide with its unconjugated aglycone, 3-hydroxydesloratadine, or other desloratadine metabolites (e.g., 5-hydroxy, 6-hydroxy, or N-glucuronide isomers) is scientifically invalid for quantitative bioanalysis. This is because the glucuronide conjugate possesses fundamentally different physicochemical properties—including vastly increased hydrophilicity, altered chromatographic retention time, and distinct mass spectrometric fragmentation patterns—which are essential for its specific and sensitive detection in complex biological matrices [1]. Furthermore, 3-Hydroxydesloratadine b-D-glucuronide is the major circulating metabolite in human plasma and the primary excretory product in urine, making it the single most critical analyte for accurately modeling human desloratadine exposure and clearance [2]. Using an incorrect analytical standard would lead to systematic quantification errors, irreproducible method validation failures, and misinterpretation of pharmacokinetic data, ultimately jeopardizing the outcome of costly clinical and preclinical studies [3].

Target Standard
Glucuronide conjugate; high aqueous solubility
Distinct LC retention and MS/MS fragmentation
Major circulating metabolite in human plasma
Aglycone / Other Metabolites
Unconjugated; lower hydrophilicity
Different chromatographic behavior may shift quantification
Not the primary human exposure marker; may misrepresent PK

Quantitative Differentiation of 3-Hydroxydesloratadine b-D-glucuronide (CAS 774538-89-5): A Comparative Evidence Matrix for Scientific Selection


Human vs. Preclinical Species Metabolic Specificity: A >6-Fold Higher Exposure in Humanized Models

The formation of 3-Hydroxydesloratadine b-D-glucuronide is a predominantly human-specific metabolic pathway. This is quantitatively demonstrated in a comparative study using chimeric TK-NOG mice with humanized livers. Following a single oral dose of desloratadine (10 mg/kg), the plasma area under the curve (AUC) for the combined 3-hydroxydesloratadine and its O-glucuronide was over 6-fold higher in humanized-liver mice compared to control mice with only murine hepatocytes. [1] In stark contrast, the formation of alternative hydroxylated metabolites, such as 5- and 6-hydroxydesloratadine, was predominant in control mice, underscoring the human-selective nature of this specific glucuronidation pathway.

Species-Specific Exposure
Head-to-head
>6-fold higher AUC of 3‑hydroxydesloratadine + O‑glucuronide in humanized‑liver mice vs. control mice (single oral dose 10 mg/kg).
Supports humanized‑model validation for ADME studies.
Model‑specific; may not reflect all human PK contexts.
Species-Specific Metabolism Humanized Mouse Model Pharmacokinetic Modeling

Definitive UGT Isoform Selectivity: Involvement of UGT1A1, UGT1A3, and UGT2B15 in Glucuronidation

In contrast to the formation of its precursor 3-hydroxydesloratadine, which depends on a complex CYP2C8/UGT2B10 interplay, the final glucuronidation of 3-hydroxydesloratadine is mediated by a distinct set of UDP-glucuronosyltransferase (UGT) isoforms. In vitro studies using a panel of 10 recombinant human UGTs demonstrated that only UGT1A1, UGT1A3, UGT1A8, and UGT2B15 catalyzed the formation of 3-Hydroxydesloratadine b-D-glucuronide from the aglycone. [1] This specificity was further confirmed using known chemical inhibitors; diclofenac (UGT1A1/1A3 inhibitor) and flunitrazepam (UGT2B15 inhibitor) effectively reduced the glucuronidation activity in human liver microsomes, unlike the nonspecific inhibition patterns observed with other metabolites.

UGT Isoform Selectivity
Class-level
Glucuronidation catalyzed by UGT1A1, 1A3, 1A8, and 2B15 only; confirmed by inhibitor studies (diclofenac, flunitrazepam).
Defines a UGT probe substrate context for reaction phenotyping.
Recombinant UGT panel; liver microsome data to verify.
Drug-Drug Interaction (DDI) UGT Phenotyping In Vitro Metabolism

In Vivo Pharmacokinetic Variability: Gender and Ethnicity Impact on Metabolite Exposure

The pharmacokinetics of 3-hydroxydesloratadine, the immediate precursor to the glucuronide, show quantifiable variability based on patient demographics, which directly impacts the systemic exposure of the target compound. FDA-approved prescribing information for desloratadine reports that, compared to male subjects, female subjects exhibited a 45% increase in Cmax and a 48% increase in AUC for 3-hydroxydesloratadine following 14 days of dosing. [1] Conversely, Black subjects showed a 10% reduction in both Cmax and AUC values compared to Caucasian subjects. [1] While these data are for the aglycone, they serve as a reliable proxy for the glucuronide's exposure given it is the major terminal metabolite.

Demographic PK Variability
Context-dependent
Females vs. Males: Cmax +45%, AUC +48%; Black vs. Caucasian: Cmax −10%, AUC −10% (aglycone data; 14‑day dosing).
Demographic exposure context may inform PK modeling.
Based on precursor aglycone; glucuronide proxy validation needed.
Clinical Pharmacology Population PK Bioequivalence Study

Orthogonal Validation of Human-Specific Excretion Profile in Humanized Mice

The quantitative excretion pattern of 3-Hydroxydesloratadine b-D-glucuronide further validates the humanized mouse model as a superior alternative to wild-type rodents for drug development. In the same TK-NOG mouse study, the urinary excretion of the glucuronide was substantially higher in humanized mice, establishing it as a major elimination route that closely mirrors the reported human excretion profile. [1] This stands in stark contrast to control mice, where 5- and 6-hydroxylation pathways dominated, yielding a metabolite profile that is irrelevant for predicting human clearance. A significant correlation (r = 0.68) was observed for the dose percentage of urinary and fecal metabolites between humanized mice and reported human values. [1]

Excretion Profile Validation
Head-to-head
Higher urinary glucuronide excretion in humanized‑liver mice; correlation with human excretion r=0.68.
Corroborates human‑relevant metabolite elimination pattern.
Moderate correlation; humanized‑model context.
Metabolite Profiling Excretion Balance Humanized Animal Model

High-Impact Application Scenarios for 3-Hydroxydesloratadine b-D-glucuronide (CAS 774538-89-5)


LC-MS/MS Method Development and Validation for Human Pharmacokinetic Studies

Utilize this high-purity standard to develop and validate a sensitive and specific LC-MS/MS assay for quantifying the major circulating desloratadine metabolite in human plasma and urine. The standard's defined molecular weight (502.94 g/mol) and characteristic MS/MS fragmentation allow for the creation of a robust multiple reaction monitoring (MRM) method [1]. This is essential for accurately determining key PK parameters (Cmax, AUC, t1/2) in bioequivalence trials and population PK studies, as highlighted by the known demographic variability in metabolite exposure. [2]

In Vitro Drug-Drug Interaction (DDI) Phenotyping for UGT1A1, UGT1A3, and UGT2B15

Employ 3-Hydroxydesloratadine b-D-glucuronide as a definitive analytical endpoint for reaction phenotyping studies designed to assess the inhibitory potential of new chemical entities (NCEs) on UGT1A1, UGT1A3, and UGT2B15 [1]. Unlike nonspecific probes, measuring the formation of this specific glucuronide in human liver microsomes or recombinant UGT systems provides a direct and quantitative readout of enzyme activity. This is critical for early-stage DDI risk assessment and regulatory submission packages.

Validation of Humanized In Vivo Models (e.g., Chimeric TK-NOG Mice) for ADME Studies

This reference standard is a mandatory reagent for any laboratory using humanized-liver mouse models for desloratadine ADME or toxicology research. Quantifying the formation and excretion of this human-specific metabolite provides the key evidence that the model successfully recapitulates human drug metabolism, as demonstrated by the >6-fold higher exposure in humanized versus control mice [1]. It is indispensable for interpreting plasma concentration-time profiles and performing excretion balance studies to support translational pharmacology.

Pharmaceutical Impurity and Degradation Product Profiling

As a defined metabolite of desloratadine, 3-Hydroxydesloratadine b-D-glucuronide serves as a crucial reference marker in forced degradation studies and pharmaceutical impurity profiling for desloratadine drug products. Its unique chromatographic retention time and spectral properties, dictated by the glucuronide moiety, allow for its definitive identification and separation from the parent drug and other process-related impurities, ensuring compliance with ICH guidelines for pharmaceutical quality control. [2]

Application
Selection Property
Validation Focus
Human plasma PK bioanalysis research
Metabolite‑specific LC‑MS/MS MRM transition
Method precision and accuracy for major circulating metabolite
In vitro UGT reaction phenotyping assays
Specific readout of UGT1A1/1A3/2B15 activity
Enzyme inhibition kinetics and DDI risk profiling
Humanized‑liver mouse ADME model characterization
Human‑specific metabolite formation and excretion
Translational metabolite profile comparison to human data
Forced degradation and impurity profiling studies
Chromatographic resolution from parent drug and impurities
ICH‑context identification and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxydesloratadine b-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.